molecular formula C8H8N4O B2837304 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1248096-13-0

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2837304
CAS No.: 1248096-13-0
M. Wt: 176.179
InChI Key: BBPWUJIDANYCLJ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and aldehyde functionality, which provide a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWUJIDANYCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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